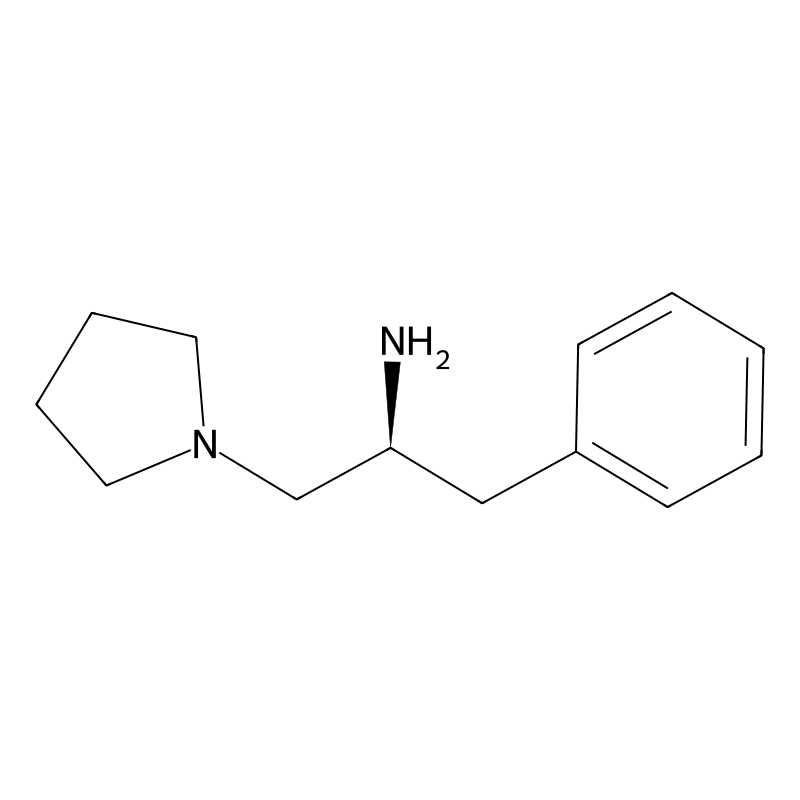

(S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine is characterized by its molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of a phenyl group at the second position and an ethylamine side chain contributes to its unique properties and reactivity.

This compound acts as a chiral catalyst in various asymmetric reactions. For instance, it has been utilized in Michael addition reactions involving α-substituted vinyl ketones . The chiral nature of (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine allows it to facilitate reactions that produce enantiomerically enriched products, showcasing its utility in synthetic organic chemistry.

Research indicates that (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine exhibits notable biological activities. It has been studied for its potential neuroprotective effects and interactions with neurotransmitter systems. The compound's structure suggests possible interactions with receptors involved in cognitive functions and mood regulation, although specific studies on its pharmacological profile are still limited.

Several methods for synthesizing (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine have been reported:

- Chiral Catalysis: Utilizing chiral catalysts to promote asymmetric synthesis.

- Pyrrolidine Derivatives: Starting from commercially available pyrrolidine derivatives and modifying them through alkylation and arylation techniques.

- Reduction Reactions: Employing reduction methods on precursor compounds to obtain the desired amine structure.

These methods highlight the compound's versatility in synthetic pathways.

(S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine finds applications in:

- Organic Synthesis: As a catalyst for asymmetric reactions.

- Pharmaceutical Research: Potential use in developing drugs targeting neurological conditions.

Its ability to facilitate enantioselective transformations makes it valuable in producing compounds with specific stereochemical configurations.

Several compounds share structural similarities with (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-α-(Phenylmethyl)-1-pyrrolidinethanamine | C14H22N2 | Used as an organocatalyst in Michael addition |

| (R)-N-Boc-(S)-2-Pyrrolidinylmethylbenzene | C18H28N2O2 | Contains a Boc protecting group |

| (S)-Methyl-(2-phenyltetrahydropyran) | C14H22N2 | Tetrahydropyran ring structure |

While these compounds share common features such as the pyrrolidine ring or phenyl groups, (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine stands out due to its specific chiral configuration and potential applications in asymmetric synthesis.

Retrosynthetic Analysis

The retrosynthetic analysis of (S)-2-phenyl-1-pyrrolidin-1-ylmethyl-ethylamine involves strategic disconnection of the target molecule to identify suitable synthetic precursors and establish feasible synthetic routes. The compound contains three key structural elements: a chiral secondary amine center, a pyrrolidine ring, and a phenyl substituent, which collectively present unique synthetic challenges [1] [2].

The primary retrosynthetic disconnection approaches focus on the construction of the pyrrolidine ring system and the introduction of the chiral center with appropriate stereochemical control. The most effective retrosynthetic strategies involve disconnection at the carbon-nitrogen bonds, allowing for the identification of suitable precursors such as aldehydes, primary amines, and chiral auxiliary systems [3] [1].

Key retrosynthetic transformations include the reductive amination approach, where the target molecule can be traced back to the corresponding aldehyde and primary amine components. This strategy involves the disconnection of the benzylic amine bond, revealing phenylacetaldehyde and pyrrolidine-containing amine precursors as potential starting materials [3] [4].

Alternative retrosynthetic approaches involve cyclization strategies where the pyrrolidine ring is formed through intramolecular cyclization reactions. These approaches typically require linear precursors containing appropriate functional groups positioned for cyclization, such as amino alcohols or amino acids with suitable protecting groups [5] [6].

The stereochemical considerations in retrosynthetic analysis are particularly important for this chiral compound. The (S)-configuration requires the identification of either chiral starting materials from the chiral pool or the implementation of asymmetric synthetic methodologies to achieve the desired stereochemical outcome [7] [8].

Stereoselective Synthesis Approaches

Starting from Chiral Pool Resources

Chiral pool synthesis represents a highly efficient approach for accessing (S)-2-phenyl-1-pyrrolidin-1-ylmethyl-ethylamine by utilizing readily available natural chiral compounds as starting materials. The most prominent chiral pool resources include naturally occurring amino acids, particularly L-proline and related pyrrolidine-containing compounds [7] [8].

L-proline serves as an excellent chiral pool starting material due to its inherent pyrrolidine structure and established (S)-configuration. The synthetic approach involves selective functionalization of the proline framework while maintaining the stereochemical integrity of the pyrrolidine ring. This methodology has been successfully employed in the synthesis of various pyrrolidine derivatives with high stereochemical purity [9] [10].

The utilization of (R)-glyceraldehyde acetonide as a chiral pool resource has been demonstrated in the synthesis of pyrrolidine-based organocatalysts. This approach involves the formation of chiral imines followed by diastereoselective allylation and subsequent cyclization to construct the pyrrolidine ring system [10]. The methodology provides access to highly enantiomerically pure pyrrolidine derivatives with excellent diastereoselectivity.

Carbohydrate-derived precursors, particularly those derived from D-xylose, D-arabinose, and related sugars, have been extensively utilized in the synthesis of polyhydroxylated pyrrolidines. These approaches involve the conversion of carbohydrate-derived nitrones through nucleophilic addition reactions, followed by reduction and cyclization to afford the desired pyrrolidine structures [11].

The chiral pool approach using (+)-α-pinene has been employed for the synthesis of enantiopure pyrrolidine derivatives containing β-amino acid moieties. This methodology involves stereospecific chlorosulfonyl isocyanate addition to the readily available natural terpene, followed by coupling reactions and cyclization to construct the pyrrolidine framework [7].

Resolution Techniques

Resolution techniques provide valuable methodologies for accessing enantiomerically pure (S)-2-phenyl-1-pyrrolidin-1-ylmethyl-ethylamine from racemic mixtures. These approaches are particularly useful when direct asymmetric synthesis is challenging or when racemic material is readily available [12] [13].

Classical resolution methods involve the formation of diastereomeric salts with optically active acids, followed by fractional crystallization to separate the individual enantiomers. Mandelic acid has been extensively used as a resolving agent for pyrrolidine derivatives, providing effective separation of enantiomers with high optical purity [13]. The method involves the formation of diastereomeric salts, selective crystallization, and subsequent liberation of the free amine.

Dynamic resolution techniques, including preferential crystallization methods, have been developed for pyrrolidine derivatives. These approaches involve the use of chiral acids such as p-hydroxybenzoic acid, which enables the separation of both enantiomers through alternate seeding procedures [13]. This methodology provides access to both enantiomers with high optical purity and represents a cost-effective approach for large-scale production.

Enzymatic resolution methods have emerged as powerful tools for the preparation of enantiopure pyrrolidine derivatives. Biocatalytic approaches utilize selective enzyme systems to achieve kinetic resolution of racemic substrates, providing access to enantiomerically enriched products under mild reaction conditions [14]. These methods are particularly valuable for substrates that are sensitive to harsh chemical conditions.

Chromatographic resolution techniques, including preparative chiral high-performance liquid chromatography, have been successfully applied to the separation of pyrrolidine enantiomers. Chiral stationary phases, such as Chiralcel OJ columns, enable the efficient separation of enantiomers on preparative scales with high resolution and purity [12].

Stereoconservative Synthesis Methods

Stereoconservative synthesis methods focus on the preservation of stereochemical information throughout the synthetic sequence, ensuring that the stereochemical integrity of the starting materials is maintained in the final product. These approaches are particularly important for the synthesis of (S)-2-phenyl-1-pyrrolidin-1-ylmethyl-ethylamine where stereochemical control is critical [9] [15].

The stereoconservative approach utilizing (S)- or (R)-proline as starting material represents a highly effective methodology for accessing the target compound. This approach involves a four-step synthesis consisting of esterification, aminolysis, acylation, and reduction while maintaining the stereochemical integrity of the pyrrolidine ring system [9]. The methodology provides access to 1-substituted pyrrolidines with at least 95% optical purity.

O,N-dialkylation reactions of enantiomerically pure proline derivatives provide stereoconservative access to pyrrolidine compounds. This methodology involves the direct conversion of proline to chiral ester intermediates through simultaneous alkylation of both the nitrogen and carboxyl functionalities [9]. The reaction can be performed either directly or through stepwise monoalkylation procedures, allowing for the introduction of different alkyl groups.

Stereoconservative transformations involving the cyclization of chiral amino acid derivatives have been developed for pyrrolidine synthesis. These approaches typically involve the activation of carboxylic acid groups followed by intramolecular cyclization to form the pyrrolidine ring while preserving the stereochemical configuration of the amino acid starting material [9].

The utilization of chiral auxiliary systems in stereoconservative synthesis provides effective stereochemical control. Phenylglycinol-based auxiliaries have been employed in the synthesis of 2-substituted pyrrolidines with high enantiomeric purity. The methodology involves the formation of bicyclic lactam intermediates followed by reductive cleavage to afford the desired pyrrolidine products [16].

Protecting Group Strategies

Protecting group strategies are essential for the successful synthesis of (S)-2-phenyl-1-pyrrolidin-1-ylmethyl-ethylamine, as they enable selective functionalization while preventing unwanted side reactions. The choice of protecting groups significantly impacts the reactivity and stability of pyrrolidine derivatives throughout the synthetic sequence [17] [18].

The tert-butoxycarbonyl (Boc) protecting group represents one of the most widely used nitrogen protecting groups in pyrrolidine synthesis. Boc protection provides excellent stability under basic conditions while allowing for selective removal under acidic conditions using trifluoroacetic acid or hydrochloric acid [16] [19]. The Boc group is particularly effective for protecting the pyrrolidine nitrogen during functionalization reactions and can be readily introduced using di-tert-butyl dicarbonate in the presence of base.

Benzyl protecting groups offer orthogonal protection strategies for pyrrolidine derivatives, providing stability under both acidic and basic conditions. The benzyl group can be selectively removed through catalytic hydrogenation using palladium catalysts, making it compatible with various synthetic transformations [20] [19]. This protecting group is particularly valuable when multiple protection-deprotection cycles are required.

Benzyloxycarbonyl (Cbz) protection has been extensively employed in pyrrolidine synthesis, particularly for amino acid-derived precursors. The Cbz group provides excellent stability and can be removed under mild hydrogenation conditions or through treatment with sodium in liquid ammonia [21]. This protecting group is particularly useful in peptide synthesis applications where orthogonal protection strategies are required.

Fluorenylmethoxycarbonyl (Fmoc) protection offers base-labile protection for pyrrolidine derivatives, allowing for selective removal under basic conditions using piperidine in dimethylformamide. This protecting group is particularly valuable in solid-phase synthesis applications where repeated deprotection cycles are required [17].

The selection of protecting groups must consider the specific functional group compatibility and the planned synthetic transformations. Subtle dependencies of protecting groups on the reactivity of pyrrolidine derivatives have been observed, particularly in the case of 2,3- and 2,5-disubstituted pyrrolidine compounds [18].

Optimization of Reaction Parameters

The optimization of reaction parameters is crucial for achieving high yields and selectivity in the synthesis of (S)-2-phenyl-1-pyrrolidin-1-ylmethyl-ethylamine. Systematic optimization studies enable the identification of optimal conditions for each synthetic transformation while minimizing side reactions and maximizing product formation [22] [23].

Temperature optimization plays a critical role in pyrrolidine synthesis, as reaction rates and selectivity are highly temperature-dependent. For asymmetric 1,3-dipolar cycloaddition reactions, temperatures ranging from 0°C to room temperature have been found to provide optimal results, with lower temperatures generally favoring higher diastereoselectivity [24]. Thermal reactions, such as Claisen rearrangements, typically require elevated temperatures (110°C) but must be carefully controlled to prevent decomposition.

Solvent selection significantly influences both reaction rates and selectivity in pyrrolidine synthesis. Polar aprotic solvents such as tetrahydrofuran, dichloromethane, and acetonitrile are commonly employed for nucleophilic substitution reactions, while protic solvents like ethanol are preferred for reductive amination processes [22]. The choice of solvent can dramatically affect the outcome of stereochemical transformations and must be optimized for each specific reaction.

Catalyst loading optimization is essential for achieving cost-effective and efficient synthesis. For metal-catalyzed reactions, catalyst loadings typically range from 1-20 mol%, with optimal loadings determined through systematic screening studies [23]. Higher catalyst loadings generally increase reaction rates but may lead to increased side reactions and higher costs.

Reaction time optimization requires careful monitoring of reaction progress to identify the optimal balance between conversion and selectivity. Kinetic monitoring using analytical techniques such as gas chromatography-mass spectrometry or high-performance liquid chromatography enables the identification of optimal reaction times while minimizing overreaction and side product formation [22].

Substrate ratio optimization is particularly important for multi-component reactions where stoichiometric control affects both yield and selectivity. Systematic studies of substrate ratios, typically ranging from 1:1 to 1:5, enable the identification of optimal conditions for maximizing product formation while minimizing substrate consumption [22].

Purification and Characterization Techniques

Comprehensive purification and characterization techniques are essential for obtaining high-purity (S)-2-phenyl-1-pyrrolidin-1-ylmethyl-ethylamine and confirming its structure and stereochemistry. These techniques ensure product quality and enable detailed structure-activity relationship studies [25] [26].

Column chromatography represents the primary purification method for pyrrolidine derivatives, utilizing silica gel as the stationary phase with various solvent systems. Typical elution systems include hexane-ethyl acetate gradients, with the optimal composition determined by thin-layer chromatography screening [22]. The polar nature of pyrrolidine compounds often requires the use of polar elution solvents or the addition of triethylamine to prevent tailing.

Crystallization techniques provide effective purification methods for solid pyrrolidine derivatives, often enabling the separation of diastereomers and the improvement of optical purity. Recrystallization from appropriate solvents such as ethanol, isopropanol, or ethyl acetate can significantly enhance product purity [27].

Nuclear magnetic resonance spectroscopy serves as the primary characterization technique for pyrrolidine derivatives, providing detailed structural information. 1H NMR spectroscopy enables the identification of characteristic pyrrolidine ring protons, typically appearing at 2.5-3.5 ppm, while 13C NMR spectroscopy provides information about the carbon skeleton [26] [28]. Two-dimensional NMR techniques, including COSY and HSQC experiments, are particularly valuable for structural assignment and stereochemical determination.

Mass spectrometry provides molecular weight confirmation and structural information through fragmentation patterns. Electrospray ionization mass spectrometry is particularly useful for molecular weight determination, while electron impact mass spectrometry provides detailed fragmentation information [29] [30]. Characteristic fragmentation patterns for pyrrolidine derivatives include loss of the pyrrolidine ring and formation of characteristic fragment ions.

Infrared spectroscopy enables the identification of functional groups, with characteristic absorption bands for C-H stretching (2800-3000 cm⁻¹) and N-H stretching (3300-3500 cm⁻¹) vibrations. This technique is particularly useful for confirming the presence of protecting groups and identifying structural modifications [25].

X-ray crystallography provides definitive structural confirmation and enables the determination of absolute stereochemistry. This technique is particularly valuable for confirming the (S)-configuration of the target compound and understanding conformational preferences [4] [11].

Chiral analytical techniques, including chiral high-performance liquid chromatography, enable the determination of enantiomeric purity and the monitoring of stereochemical integrity throughout the synthetic sequence. These techniques are essential for quality control and ensuring the enantiomeric purity of the final product [12] [13].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive